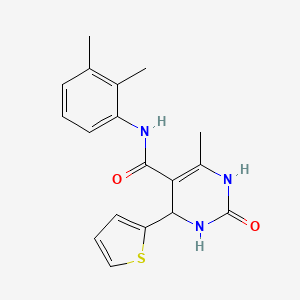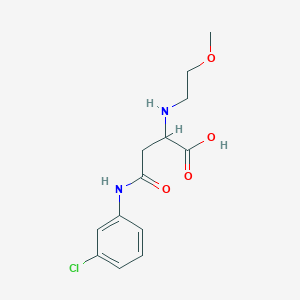
4-(3-Chloroanilino)-2-(2-methoxyethylamino)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(3-Chloroanilino)-2-(2-methoxyethylamino)-4-oxobutanoic acid is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as CB-839 and is a potent inhibitor of glutaminase, an enzyme that plays a crucial role in the metabolism of cancer cells.
Scientific Research Applications
Methionine Salvage Pathway and Apoptosis
Research has shown compounds within the methionine salvage pathway, like 4-Methylthio-2-oxobutanoic acid, have the capability to inhibit the growth of several human cell lines in a dose-dependent manner. These compounds are unique in their mechanism, causing apoptosis (cell death) and reducing activity of specific enzymes, suggesting potential therapeutic applications in cancer treatment and understanding cellular apoptosis mechanisms (Tang et al., 2006).
Organophosphorus Insecticide Analysis
Developments in sensitive ELISA (Enzyme-Linked Immunosorbent Assay) techniques for analyzing organophosphorus insecticides in fruit samples show the application of chemical compounds in improving food safety. Haptens closely related to the structure of interest have been synthesized for this purpose, demonstrating the role of such compounds in developing analytical tools for monitoring pesticide residues (Zhang et al., 2008).
Molecular Docking and Medicinal Chemistry
Organotin (IV) derivatives of compounds similar in structure have been synthesized and characterized, illustrating the potential of these chemical frameworks in antimicrobial and anticancer applications. This research underscores the significance of structural analysis and molecular docking studies in designing compounds with specific biological activities (Sirajuddin et al., 2019).
properties
IUPAC Name |
4-(3-chloroanilino)-2-(2-methoxyethylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O4/c1-20-6-5-15-11(13(18)19)8-12(17)16-10-4-2-3-9(14)7-10/h2-4,7,11,15H,5-6,8H2,1H3,(H,16,17)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXJSXGYXAHKOIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(CC(=O)NC1=CC(=CC=C1)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

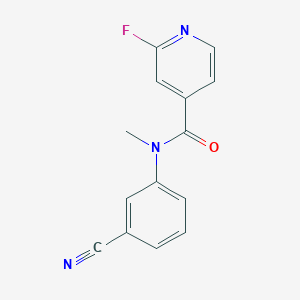
![tert-butyl N-(2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}ethyl)carbamate](/img/structure/B2391888.png)
![N-[1-[(4-Fluorophenyl)methyl]piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2391889.png)
![3-Chloro-2-methyl-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2391890.png)
![N-{5-[(diethylamino)methyl]-4-methyl-1,3-thiazol-2-yl}benzamide](/img/structure/B2391891.png)
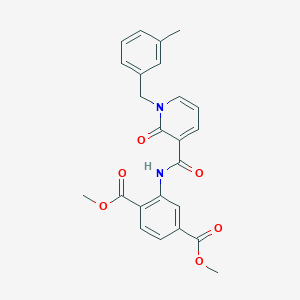

![N-(4-butylphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2391896.png)
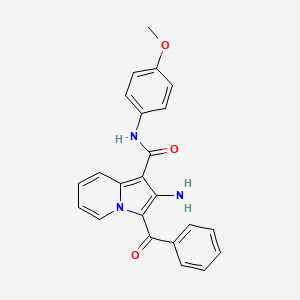

![4-[(4-Bromophenyl)imino-tert-butyl-pyridin-4-yl-lambda5-phosphanyl]oxy-3-methoxybenzaldehyde](/img/structure/B2391901.png)
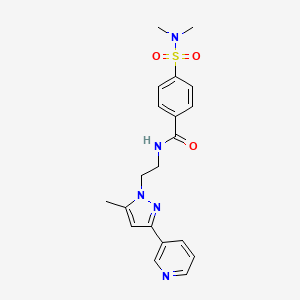
![N-(benzo[d]thiazol-2-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2391904.png)
